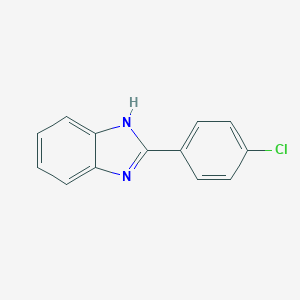

2-(4-Chlorophenyl)benzimidazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXUJRTVWRYYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353951 | |

| Record name | 2-(4-Chlorophenyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019-85-8 | |

| Record name | 2-(4-Chlorophenyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Chlorophenyl Benzimidazole

Established Synthetic Routes to 2-(4-Chlorophenyl)benzimidazole

The predominant and most established method for synthesizing this compound involves the cyclocondensation reaction between an o-phenylenediamine (B120857) and 4-chlorobenzaldehyde (B46862). researchgate.net This approach is versatile and can be optimized through the use of various catalysts and reaction conditions.

Condensation Reactions of o-Phenylenediamines with 4-Chlorobenzaldehyde

The core of this synthetic strategy is the reaction of an ortho-substituted diamine (o-phenylenediamine) with an aromatic aldehyde (4-chlorobenzaldehyde). researchgate.net This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the final benzimidazole (B57391) product. The efficiency of this process is heavily influenced by the chosen catalyst and the specific reaction parameters.

A range of catalysts has been explored to promote the condensation reaction, each with its own set of optimal conditions. These catalysts enhance the reaction rate and often lead to higher yields of the desired product.

Recent advancements in catalysis have introduced the use of iron oxide magnetic nanoparticles (Fe3O4 MNPs) as a recyclable and efficient catalyst for the synthesis of benzimidazole derivatives. While specific data for the synthesis of this compound using this exact catalyst is not detailed in the provided search results, the general methodology involves the one-pot condensation of an aromatic aldehyde with o-phenylenediamine in the presence of the magnetic nanocatalyst. The key advantage of this system is the ease of catalyst separation from the reaction mixture using an external magnetic field, allowing for its reuse in subsequent reactions. This approach aligns with the principles of green chemistry by minimizing catalyst waste.

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| o-Phenylenediamine, 4-Chlorobenzaldehyde | Fe3O4 MNPs | Not Specified | Not Specified | Not Specified | High |

p-Toluenesulfonic acid (p-TSA) is a widely used, effective, and inexpensive acid catalyst for the synthesis of benzimidazoles. researchgate.nethcmue.edu.vn The reaction is typically carried out under thermal conditions, with the catalyst promoting the dehydration step of the cyclization process. researchgate.net Studies have shown that p-TSA can efficiently catalyze the condensation of o-phenylenediamine with various aldehydes, including 4-chlorobenzaldehyde, to produce the corresponding benzimidazole derivatives in high yields. researchgate.netnih.gov The optimal reaction conditions often involve heating the reactants with a catalytic amount of p-TSA. researchgate.net For instance, one study reported the synthesis of 2-substituted benzimidazoles by heating a mixture of o-phenylenediamine, an aldehyde, and p-TSA at 50-70 °C for 25 minutes. researchgate.net Another set of conditions involved reacting the components at 80°C for 120 minutes. hcmue.edu.vn

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| o-Phenylenediamine, 4-Chlorobenzaldehyde | p-Toluenesulfonic Acid | Not Specified | 50-70 | 25 | High |

| o-Phenylenediamine, Benzaldehyde | p-Toluenesulfonic Acid (30 mol%) | Solvent-free | 80 | 120 | High |

Sodium hexafluoroaluminate (Na3AlF6) has been demonstrated as a simple and efficient catalyst for the synthesis of 2-arylbenzimidazoles. nih.govresearchgate.net This method involves the reaction of o-phenylenediamine with aromatic aldehydes in the presence of a catalytic amount of Na3AlF6 in ethanol (B145695) at a moderate temperature. nih.govresearchgate.net The use of 2 mol% of the catalyst at 50 °C in ethanol has been found to be optimal for this transformation, affording good to high yields of the desired products. nih.gov This catalyst system is noted for its operational simplicity and the use of a non-toxic and commercially available catalyst. nih.gov

| Reactants | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| o-Phenylenediamine, 4-Chlorobenzaldehyde | Sodium Hexafluoroaluminate (2 mol%) | Ethanol | 50 | Not Specified | High |

A notable method for the synthesis of this compound involves the use of tert-butyl nitrite (B80452) (TBN) as a catalyst in tetrahydrofuran (B95107) (THF) at room temperature. researchgate.net This approach offers a simple and efficient route to benzimidazoles from o-phenylenediamine and aldehydes. researchgate.netdntb.gov.ua Specifically, the condensation of o-phenylenediamine with 4-chlorobenzaldehyde in the presence of tert-butyl nitrite in THF at 25 °C for 30 minutes yields this compound in 80% yield. researchgate.net This method is advantageous due to its mild reaction conditions and good yields. researchgate.net

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| o-Phenylenediamine, 4-Chlorobenzaldehyde | tert-Butyl Nitrite | Tetrahydrofuran | 25 | 30 | 80 researchgate.net |

Catalyst Systems and Reaction Conditions

Solvent-Free Conditions

The synthesis of 2-substituted benzimidazoles, including this compound, can be performed under solvent-free conditions. For instance, the condensation of o-phenylenediamine with an aldehyde at 140°C without a solvent has been reported. semanticscholar.org Another solvent-free approach for a related disubstituted derivative involved the use of a SiO₂/ZnCl₂ catalyst. nih.gov These methods align with the principles of green chemistry by minimizing the use of hazardous solvents.

Ammonium Chloride (NH₄Cl) in Ethanol

Ammonium chloride (NH₄Cl) serves as an effective catalyst for the synthesis of benzimidazole derivatives. The condensation of o-phenylenediamine with carboxylic acids, such as 4-chlorobenzoic acid, in the presence of NH₄Cl in ethanol at 80–90°C yields the corresponding benzimidazole derivatives. semanticscholar.org This method has been reported to produce this compound with a yield of 78.88%. semanticscholar.org

Methane (B114726) Sulfonic Acid

Methane sulfonic acid (CH₃SO₃H) is a strong, non-oxidizing acid that can be used as a catalyst in organic synthesis. amazonaws.comgoogle.com It has been effectively used for the synthesis of benzimidazoles from the cyclization of 1,2-phenylenediamine with various aldehydes. amazonaws.com A study reported the use of 5 mol% methane sulfonic acid in acetonitrile (B52724) at room temperature for the synthesis of a benzimidazole, achieving a 92% yield within 3 hours. amazonaws.com This method is considered advantageous due to its efficiency, mild reaction conditions, and the use of a non-toxic, non-corrosive catalyst. amazonaws.com

Green Chemistry Approaches in Synthesis

Several synthetic strategies for benzimidazole derivatives, including this compound, align with the principles of green chemistry. These approaches focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. sphinxsai.com

Microwave-assisted synthesis is a prominent green method that significantly reduces reaction times from hours to seconds. rjptonline.org For example, the synthesis of 2-(naphthalen-2-yl)-1-H-benzo[d]imidazole was achieved in 22 seconds under microwave irradiation. rjptonline.org Another green approach involves using deep eutectic solvents (DES) as both the reaction medium and reagent, which can lead to high yields and simplified work-up procedures. nih.gov The use of catalysts like K4[Fe(CN)6] under solvent-free conditions also represents a mild, inexpensive, and environmentally friendly process. sphinxsai.com Furthermore, conducting reactions in water, a benign solvent, with catalysts like K₂CO₃, exemplifies an economically and environmentally valuable methodology. sphinxsai.com

Condensation Reactions with Carboxylic Acids or Derivatives (e.g., 4-Chlorobenzoic Acid)

A common and traditional method for synthesizing 2-substituted benzimidazoles is the condensation reaction between o-phenylenediamines and carboxylic acids or their derivatives. orientjchem.orgmdpi.com This typically requires heating under strong drying conditions. orientjchem.org For the synthesis of this compound, o-phenylenediamine is reacted with 4-chlorobenzoic acid. This reaction can be catalyzed by acidic agents like p-toluenesulfonic acid (p-TsOH). orientjchem.org The use of p-TsOH in toluene (B28343) with reflux for 2-3 hours has been reported for the synthesis of various benzimidazole derivatives from carboxylic acids. orientjchem.org Another approach involves the use of polyphosphoric acid (PPA) as a dehydrating agent. tuiasi.ro

Oxidative Cyclocondensation Reactions of Schiff Bases

The synthesis of 2-substituted benzimidazoles can also be achieved through a two-step procedure involving the oxidative cyclocondensation of Schiff bases. orientjchem.org These Schiff bases are typically formed from the initial condensation of o-phenylenediamines and aldehydes. orientjchem.orgnih.gov The subsequent cyclization is an oxidative process that can be promoted by various reagents. mdpi.com The formation of the Schiff base N-(4-nitrobenzyl) benzene-1,2-diamine from o-phenylenediamine and 4-nitrobenzaldehyde (B150856) is a key intermediate step in the synthesis of 2-(4-nitrophenyl)-1H-benzimidazole, which is structurally related to the target compound. nih.gov The cyclization of this Schiff base is often facilitated by heat and acid catalysis. nih.gov

Derivatization Strategies and Analogue Synthesis

The core structure of this compound can be modified to create a variety of analogues with different properties. These derivatization strategies often involve reactions at the N-H position of the benzimidazole ring or modifications of functional groups on the phenyl ring.

One common strategy is the N-alkylation of the benzimidazole ring. For example, 2-(4-chlorophenyl)-1H-benzimidazole can be reacted with various alkyl halides, such as allyl bromide or substituted chloroethylamines, in the presence of a base like potassium carbonate to yield N-substituted derivatives. nih.gov Another approach involves the Mannich reaction, where the N-H proton is substituted with an aminomethyl group.

Furthermore, the this compound scaffold can be incorporated into larger molecular structures. For instance, it can be used as a building block for the synthesis of more complex heterocyclic systems, such as pyrido[4,3-d]pyrimidines. bibliomed.org The synthesis of 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole is another example of creating an analogue through N-substitution. rdmodernresearch.com

The following table summarizes some of the derivatization strategies:

| Starting Material | Reagent(s) | Product | Reference |

| 2-(4-Chlorophenyl)-1H-benzimidazole | Allyl bromide, K₂CO₃ | (2E)-1-(1-allyl-1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-2-propen-1-one | nih.gov |

| 2-(4-Chlorophenyl)-1H-benzimidazole | 4-(2-Chloroethyl)morpholine, K₂CO₃ | (2E)-1-(1-(2-morpholinoethyl)-1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-2-propen-1-one | nih.gov |

| 2-Cyanomethyl-1H-benzimidazole | 4-Chlorobenzaldehyde, Pyridine | 3-(1H-Benzimidazol-2-yl)-2-(4-chlorophenyl)acrylonitrile | bibliomed.org |

| 3-(1H-Benzimidazol-2-yl)-2-(4-chlorophenyl)acrylonitrile | Malononitrile, Piperidine | 2-Amino-4-(1H-benzimidazol-2-yl)-5-(4-chlorophenyl)nicotinonitrile | bibliomed.org |

| 2-(1-(4-chlorophenyl)ethyl)-5-nitro-1H-benzo[d]imidazol-1-yl)-N,N-diethylethanamine | SnCl₂·2H₂O | 2-(1-(4-chlorophenyl)ethyl)-1-(2-(diethylamino)ethyl)-1H-benzo[d]imidazol-5-amine | researchgate.net |

These derivatization strategies allow for the systematic exploration of structure-activity relationships and the development of new compounds with tailored properties. The introduction of different substituents can influence the molecule's electronic properties, solubility, and biological activity.

N-Alkylation and N-Substitution Reactions

The nitrogen atoms within the benzimidazole ring of this compound are prime sites for chemical modification, allowing for the introduction of various functional groups that can significantly alter the molecule's properties. These N-alkylation and N-substitution reactions are fundamental in diversifying the chemical space of benzimidazole derivatives.

Formation of 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole

A significant derivative, 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, is synthesized from this compound. This transformation involves an N-alkylation reaction where a 4-chlorobenzyl group is attached to one of the nitrogen atoms of the benzimidazole ring. rdmodernresearch.comresearchgate.net The synthesis and characterization of this compound have been documented, highlighting its potential applications in materials science due to its nonlinear optical (NLO) properties. rdmodernresearch.com

Table 1: Synthesis of 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole | Starting Material | Reagent | Product | |---|---|---| | this compound | 4-Chlorobenzyl chloride | 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole | | Source: rdmodernresearch.comresearchgate.net |

Introduction of Benzyloxy Groups

The introduction of benzyloxy groups to the 2-phenyl ring of the benzimidazole scaffold is a key strategy in the design of new therapeutic agents. For instance, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives were synthesized, starting from the condensation of 2-aminothiophenol (B119425) with 2,4-dihydroxybenzaldehyde, followed by reaction with corresponding benzyl (B1604629) chlorides or bromides. nih.gov While this example involves a benzothiazole, the synthetic principle of introducing a benzyloxy group onto a phenyl ring attached to a heterocyclic core is analogous and applicable to this compound derivatives. This modification is often pursued to enhance the biological activity of the resulting compounds. nih.govchemrevlett.com

Incorporation of Amino and Other Functionalities

The incorporation of amino groups and other functionalities onto the benzimidazole framework is a widely employed strategy to generate novel compounds with potential pharmacological activities. indexcopernicus.comtuiasi.ro For example, 2-(4-aminophenyl)benzimidazole can be synthesized through the reaction of o-phenylenediamine with 4-aminobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid. indexcopernicus.comresearchgate.net This reaction can be optimized using microwave irradiation to improve yields. researchgate.net

Furthermore, N-alkylation of benzimidazoles with various alkyl halides can introduce diverse functionalities. acs.orgacs.org The choice of the alkylating agent and the substituent on the 2-phenyl ring significantly influences the biological properties of the resulting derivatives. acs.org For instance, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized and evaluated for their antiproliferative and antimicrobial activities. acs.org

Acylation and Other N-Derivatizations

Acylation reactions at the nitrogen atoms of the benzimidazole ring provide another avenue for derivatization. N-phenacylbenzimidazoles, for example, have been synthesized through the reaction of benzimidazole with phenacyl halides. nih.gov The reaction conditions, such as the choice of base and solvent, play a crucial role in the efficiency of these N-alkylation reactions. nih.gov These N-derivatized compounds can serve as precursors for further chemical transformations.

Modification of the Phenyl Ring and Benzimidazole Core

Modifications to both the 2-phenyl ring and the benzimidazole core of this compound are essential for fine-tuning the molecule's properties. The introduction of different substituents on the phenyl ring can be achieved by starting with appropriately substituted benzaldehydes during the initial synthesis of the benzimidazole. For example, reacting o-phenylenediamine with 2-chlorobenzaldehyde (B119727) or 2,4-dichlorobenzaldehyde (B42875) yields 2-(2-chlorophenyl)-1H-benzimidazole and 2-(2,4-dichlorophenyl)-1H-benzimidazole, respectively. researchgate.net

The benzimidazole core itself can also be modified. For instance, substitution at the 5-position of the benzimidazole ring with electron-withdrawing groups like a cyano group has been explored in the synthesis of benzimidazole-triazole hybrids. nih.gov

Hybrid Compound Formation (e.g., Benzimidazole-Triazole Hybrids)

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has gained significant traction in drug discovery. Benzimidazole-triazole hybrids are a prominent example of this approach. nih.govmdpi.comnih.govrsc.org These hybrid molecules are synthesized by linking a benzimidazole moiety to a triazole ring, often through a thioether or other flexible linkers.

The synthesis of these hybrids typically involves a multi-step process. For example, one approach begins with the synthesis of a substituted benzimidazole intermediate, which is then reacted with a triazole precursor. nih.govmdpi.com The "click" reaction, a copper-catalyzed azide-alkyne cycloaddition, is another powerful tool for creating benzimidazole-1,2,3-triazole hybrids. nih.govrsc.org The structural diversity of these hybrids can be further expanded by introducing various substituents on both the benzimidazole and triazole rings. mdpi.com

Table 2: Examples of Hybrid Compound Formation | Benzimidazole Precursor | Triazole Precursor/Reaction Type | Hybrid Compound | |---|---|---| | 5-(4-(5-substituted-1H-benzimidazol-2-yl)phenyl)-4-substituted-4H-1,2,4-triazole-3-thiol | 1-(substitutedphenyl)ethan-1-one derivatives | 2-((5-(4-(5-substituted-1H-benzimidazol-2-yl)phenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)-1-(substitutedphenyl)ethan-1-one | | N-propargylated benzimidazole derivatives | Substituted 2-azido-1-(indolin-1-yl)ethanone (Click Reaction) | Benzimidazole-1,2,3-triazole-indoline derivatives | | Source: mdpi.comnih.gov |

Biological Activities and Pharmacological Potential of 2 4 Chlorophenyl Benzimidazole and Its Derivatives

Anticancer Activity

Derivatives of 2-(4-Chlorophenyl)benzimidazole have been a focal point of extensive research, revealing their potential as effective anticancer agents. Scientific investigations have explored their ability to kill cancer cells and have begun to unravel the molecular pathways through which they exert their effects.

In vitro Cytotoxicity Studies

The initial step in evaluating the anticancer potential of these compounds involves in vitro cytotoxicity studies, where they are tested directly against various cancer cell lines in a laboratory setting.

Research into novel derivatives of this compound has demonstrated potent cytotoxic effects against the MOLT-4 human leukemia cell line. A study focusing on derivatives incorporating a piperazine (B1678402) moiety revealed significant anti-leukemic activity. One of the most effective compounds in this series exhibited a half-maximal inhibitory concentration (IC50) of 0.12 µM, a potency comparable to the established anticancer drug doxorubicin (B1662922). This highlights the potential of the this compound framework for developing new treatments for leukemia.

The cytotoxic activity of this compound derivatives extends to solid tumors. Studies have shown their effectiveness against a variety of cell lines, including:

HepG2 (Hepatocellular Carcinoma): Benzimidazole (B57391) derivatives have shown promising antiproliferative capabilities against liver cancer cells. One synthesized derivative, se-182, demonstrated an IC50 value of 15.58 µM against HepG2 cells. jksus.org Another benzimidazole salt, compound 3, also showed significant cytotoxicity with an IC50 of 25.14 µM against this cell line. jksus.org

MDA-MB-231 and MCF7 (Breast Cancer): Various derivatives have been evaluated against breast cancer cell lines. Palladium(II) and platinum(II) complexes of some derivatives showed moderate to good activity against MDA-MB-231 cells. nih.gov Other studies have shown that specific benzimidazole derivatives can be more potent than the standard drug doxorubicin against the MDA-MB-231 cell line. nih.gov Against MCF7 cells, a benzimidazole derivative (se-182) showed an IC50 of 21.39 µM, and another compound (compound 3) had an IC50 of 22.41 µM. jksus.orgjksus.org

RMS (Rhabdomyosarcoma) and C26 (Colon Adenocarcinoma): While specific data for RMS and C26 cell lines in relation to this compound is less detailed in the provided context, the broad screening of benzimidazole derivatives often includes colon cancer lines, showing dose-dependent cytotoxicity. researchgate.net

Interactive Data Table: Cytotoxicity of Benzimidazole Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) |

| Derivative with piperazine moiety | MOLT-4 | 0.12 |

| se-182 | HepG2 | 15.58 |

| se-182 | MCF-7 | 21.39 |

| Compound 3 | HepG2 | 25.14 |

| Compound 3 | MCF-7 | 22.41 |

| Doxorubicin (Standard) | MDA-MB-231 | 4.76 |

| Derivative 10 | MDA-MB-231 | 1.18 |

| Derivative 13 | MDA-MB-231 | 2.90 |

To assess their broader anticancer activity, selected this compound derivatives have undergone screening against the National Cancer Institute's (NCI) panel of 60 human cancer cell lines. nih.govcancer.govnih.gov This comprehensive screen tests compounds against nine different types of cancer: leukemia, melanoma, lung, colon, kidney, ovarian, breast, prostate, and central nervous system cancers. nih.govnih.gov

The results from the NCI-60 screen are powerful for several reasons:

They provide a "fingerprint" of a compound's activity across a wide range of cancer types.

The COMPARE algorithm can be used to match the activity pattern of a new compound to those of known anticancer agents, suggesting a potential mechanism of action. cancer.gov

This screening has shown that certain derivatives of this compound exhibit potent and selective anticancer activity. For example, some compounds showed strong selectivity against the leukemia subpanel. nih.gov

This extensive dataset is crucial for prioritizing which compounds have the most promise for further development as targeted cancer therapies. nih.govnih.gov

Proposed Mechanisms of Action

To advance the development of these compounds as drugs, it is essential to understand how they work at a molecular level. Research has pointed to several potential mechanisms, with a significant focus on their ability to interfere with critical enzymes involved in DNA replication.

Topoisomerases are vital enzymes that manage the topological state of DNA, which is essential for processes like DNA replication, transcription, and chromosome segregation. nih.govoncohemakey.com By inhibiting these enzymes, anticancer drugs can cause lethal DNA damage to cancer cells. These inhibitors typically work by trapping the enzyme-DNA complex, known as the cleavage complex, which prevents the re-ligation of the DNA strand and leads to double-strand breaks and ultimately, cell death. oncohemakey.comyoutube.com

Several studies have identified this compound derivatives as inhibitors of human DNA topoisomerases (both type I and type II). nih.gov Molecular docking simulations have complemented these findings by showing how these molecules can fit into the binding pockets of topoisomerase enzymes, interfering with their function. nih.gov The ability of these benzimidazole derivatives to target topoisomerases places them in a class of anticancer agents with a clinically validated mechanism of action, underscoring their therapeutic potential. nih.govnih.gov

DNA Intercalation and Binding

One of the mechanisms by which benzimidazole derivatives exhibit anticancer activity is through direct interaction with DNA. This can involve the insertion of the planar benzimidazole ring system between the base pairs of the DNA double helix, a process known as intercalation. This action can distort the helical structure of DNA, subsequently interfering with critical cellular processes like replication and transcription, ultimately leading to cell death. nih.gov

For instance, a study on benzimidazole-triazole hybrids demonstrated that certain derivatives possess significant DNA intercalating capabilities. nih.gov Compound 5a from this study, a benzimidazole-triazole hybrid, showed potent DNA intercalative activity with an IC₅₀ value of 33.17 µM, which is comparable to the well-known anticancer drug Doxorubicin (IC₅₀ = 31.54 µM). nih.gov This binding is thought to cause a distortion in the DNA helix, inhibiting its replication and transcription processes. nih.gov The benzimidazole nucleus is considered a key scaffold for topoisomerase II inhibition, an enzyme crucial for resolving DNA topological problems during replication, with the nitrogen atoms of the benzimidazole ring playing a role in binding to essential amino acid residues in the enzyme. nih.gov

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a vital enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. orscience.runih.gov As rapidly dividing cancer cells have a high demand for these building blocks, DHFR has become a significant target for cancer chemotherapy. orscience.ru Molecules that inhibit DHFR are known as antifolates. wikipedia.org

EGFR and BRAFV600E Inhibition

The Epidermal Growth Factor Receptor (EGFR) and the RAF kinase family are critical components of signaling pathways that regulate cell proliferation, survival, and metastasis. Mutations and overexpression of these kinases, such as in EGFR and the BRAFV600E mutant, are common drivers of cancer growth, making them prime targets for therapeutic intervention. nih.govnih.gov

Recent research has focused on developing benzimidazole-based derivatives as potent inhibitors of these kinases. A novel class of benzimidazole derivatives was synthesized and evaluated for dual inhibitory activity against EGFR and BRAFV600E. nih.gov Among these, compounds 4c and 4e emerged as significant dual inhibitors, demonstrating potent antiproliferative activity against a panel of 60 human cancer cell lines. nih.gov Similarly, new benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have shown significant EGFR kinase inhibition, with compounds 10 and 13 exhibiting IC₅₀ values of 0.33 µM and 0.38 µM, respectively, comparable to the established EGFR inhibitor erlotinib (B232) (IC₅₀ 0.39 µM). nih.govmdpi.com

| Compound | Target Kinase | Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| Compound 10 | EGFR | 0.33 µM | nih.gov |

| Compound 13 | EGFR | 0.38 µM | nih.gov |

| Erlotinib (Reference) | EGFR | 0.39 µM | nih.gov |

| Compound 4c | EGFR / BRAFV600E | Significant dual inhibitor | nih.gov |

| Compound 4e | EGFR / BRAFV600E | Significant dual inhibitor | nih.gov |

Induction of Apoptosis (Caspase-3, Caspase-8, Bax modulation)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to trigger this process in tumor cells. Benzimidazole derivatives have demonstrated the ability to induce apoptosis through various signaling pathways. nih.govnih.govnih.gov

The potent dual EGFR/BRAFV600E inhibitors, compounds 4c and 4e , were found to induce apoptosis by modulating key proteins in the apoptotic cascade. nih.gov Their mechanism involves increasing the levels of pro-apoptotic proteins such as Caspase-3, Caspase-8, and Bax, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov Caspase-8 is an initiator caspase, while Caspase-3 is an executioner caspase, and Bax promotes apoptosis by permeabilizing the mitochondrial membrane. The modulation of these proteins confirms the pro-apoptotic potential of these benzimidazole compounds. nih.gov Other studies have also shown that benzimidazole derivatives can effectively induce apoptosis in cancer cells by specifically targeting and reducing the levels of Bcl-2. nih.gov For example, benomyl, a benzimidazole-containing fungicide, has been shown to induce apoptosis through the bcl-2/bax pathway in a manner similar to potent microtubule-targeted anticancer drugs. nih.gov

PARP-Poly Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes, with PARP-1 being a key player in the DNA damage repair process. mdpi.comfrontiersin.org Inhibiting PARP in cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), can lead to synthetic lethality and cell death. Consequently, PARP inhibitors have emerged as an important class of anticancer drugs. mdpi.comnih.gov

Benzimidazole carboxamides represent a significant class of PARP inhibitors. mdpi.comnih.gov Extensive research led to the development of derivatives with high potency. For example, compounds 5cj and 5cp exhibited IC₅₀ values of approximately 4 nM against both PARP-1 and PARP-2, which is comparable to the reference drug veliparib. mdpi.comnih.gov Veliparib (ABT-888) itself is a potent PARP inhibitor based on a 2-substituted-1H-benzimidazole-4-carboxamide scaffold, which showed excellent potency against PARP-1 and PARP-2 with a Kᵢ of 5 nM. nih.gov These findings underscore the suitability of the benzimidazole framework for designing highly effective PARP inhibitors for cancer treatment. mdpi.comnih.gov

| Compound | Target | Potency | Reference |

|---|---|---|---|

| Compound 5cj | PARP-1 / PARP-2 | IC₅₀ ~4 nM | mdpi.comnih.gov |

| Compound 5cp | PARP-1 / PARP-2 | IC₅₀ ~4 nM | mdpi.comnih.gov |

| Veliparib (ABT-888) | PARP-1 / PARP-2 | Kᵢ = 5 nM | nih.gov |

Microtubule Inhibition

Microtubules are dynamic protein polymers essential for cell division, structure, and transport. Drugs that interfere with microtubule dynamics are among the most successful anticancer agents. nih.govacs.org They work either by destabilizing microtubules (e.g., vinca (B1221190) alkaloids) or by stabilizing them (e.g., taxanes). acs.org

The benzimidazole scaffold is present in several well-known microtubule-destabilizing agents, such as nocodazole. nih.gov These agents typically bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. acs.org This disruption of the mitotic spindle leads to cell cycle arrest in the M-phase and subsequent apoptosis. nih.gov However, not all benzimidazole derivatives act as destabilizers. Recent studies have identified benzimidazole derivatives NI-11 and NI-18 that exhibit anticancer activity by stabilizing the microtubule network, a mechanism contrary to most known benzimidazole-based microtubule targeting agents. nih.gov This dual capability highlights the versatility of the benzimidazole scaffold in generating compounds that can modulate microtubule dynamics through different mechanisms.

Structure-Activity Relationships (SAR) in Anticancer Activity

The biological activity of 2-phenylbenzimidazole (B57529) derivatives is highly dependent on the nature and position of substituents on both the benzimidazole and the phenyl rings. exlibrisgroup.comrsc.org Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of these compounds.

For 2-phenylbenzimidazoles, substitutions at the C-2 phenyl ring and the C-5/C-6 positions of the benzimidazole nucleus significantly influence their antiproliferative activities. rsc.org

Substitution on the C-2 Phenyl Ring: The presence of an electron-withdrawing group, such as the chlorine atom in this compound, is often associated with increased cytotoxic activity. semanticscholar.org SAR studies on other heterocyclic scaffolds have shown that electron-withdrawing groups on a phenyl ring enhance potency against various cancer cell lines. semanticscholar.org

Substitution on the Benzimidazole Ring: Introducing substituents at the C-5 position, such as carbonyl and hydroxyl groups, can significantly enhance the anticancer activity of novel 2-phenylbenzimidazole compounds. rsc.org A study that synthesized a large library of derivatives found that specific combinations of substituents led to potent inhibitors against A549 (lung), MDA-MB-231 (breast), and PC3 (prostate) cancer cell lines. For example, compound 38 in their study was identified as a potent multi-cancer inhibitor, while compound 40 showed the best activity against the MDA-MB-231 cell line, highlighting the importance of specific substitution patterns. rsc.orgresearchgate.net

These SAR insights guide medicinal chemists in the rational design of new benzimidazole derivatives with improved efficacy and selectivity as anticancer agents. exlibrisgroup.comrsc.org

Influence of Substituents on Phenyl Ring and Benzimidazole Core

The biological activity of 2-phenylbenzimidazole derivatives can be significantly influenced by the presence and position of various substituents on both the phenyl ring and the benzimidazole core. rsc.org The introduction of different functional groups can enhance the anticancer properties of these compounds. rsc.orgresearchgate.net For instance, the presence of carbonyl and hydroxyl groups at the C-5 position of the benzimidazole ring, in conjunction with substituents at the C-2 position, can affect the bioactivity. rsc.org

Studies have shown that the addition of substituents to the basic 2-phenylbenzimidazole structure can improve antiproliferative activities. rsc.orgresearchgate.net For example, a series of 2-phenylbenzimidazoles with diverse substituents at the C-2, C-5, and C-6 positions were synthesized and evaluated for their in vitro anticancer activities against human cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and PC3 (prostate). rsc.orgrsc.org The results indicated that the introduction of new substituents could enhance their antiproliferative effects. rsc.orgresearchgate.net

Furthermore, the nature of the substituent on the phenyl ring plays a crucial role. The presence of a chlorine atom on the benzene (B151609) ring has been shown to enhance interaction with the active site of enzymes like aromatase, a target in breast cancer therapy. nih.gov Specifically, a chloro substituent can form a halogen bond with amino acid residues within the enzyme's active site. nih.gov In a series of imidazole-based N-phenylbenzamide derivatives, the position of the substituent on the aromatic phenyl ring led to a notable enhancement in activity. nih.gov

The lipophilicity of the substituent can also be a determining factor. For instance, a para-tert-butyl substituent on the phenyl ring of a 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine derivative showed favorable inhibitory activity against c-Met tyrosine kinase, likely due to hydrophobic interactions. nih.gov

Importance of Specific Substituents (e.g., 3,4,5-trimethoxy group)

Certain substituent groups have been identified as particularly important for conferring potent anticancer activity. The 3,4,5-trimethoxyphenyl group, for example, is a key feature in some combretastatin (B1194345) A-4 (CA-4) derivatives, which are known for their ability to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site. nih.gov While this specific group is noted for its activity in other molecular backbones, the principle of polysubstituted phenyl rings influencing bioactivity is relevant.

In the context of 2-phenylacrylonitrile (B1297842) derivatives, which share a phenyl ring that can be similarly substituted, compounds with a 3,4,5-trimethoxyphenyl fragment exhibit strong antiproliferative activity against cancer cells. nih.gov Even a 3,5-dimethoxyphenyl fragment can result in comparable effects. nih.gov This highlights the significance of the methoxy (B1213986) substitution pattern on the phenyl ring in designing potent anticancer agents.

Comparison with Standard Anticancer Drugs

The efficacy of novel this compound derivatives is often benchmarked against established anticancer drugs. For instance, the cytotoxic activities of newly synthesized benzimidazole derivatives have been compared to standards like camptothecin. rsc.orgrsc.org In one study, a novel 2-phenylbenzimidazole derivative, compound 38 , demonstrated potent multi-cancer inhibitory activity against A549, MDA-MB-231, and PC3 cell lines with IC₅₀ values of 4.47, 4.68, and 5.50 μg/mL, respectively. rsc.orgresearchgate.net Another compound, 40 , showed an IC₅₀ value of 3.55 μg/mL against the MDA-MB-231 cell line. rsc.orgresearchgate.net

When compared to doxorubicin, new imidazole-based N-phenylbenzamide derivatives 4e and 4f exhibited good cytotoxic activity with IC₅₀ values between 7.5 and 11.1 μM against tested cancer cell lines. nih.gov

In the context of tubulin inhibitors, a representative 2-phenylacrylonitrile derivative, compound 1 , showed stronger inhibitory activity against MGC-803 cancer cells than both CA-4 and paclitaxel. nih.gov Another compound from this class, 1g2a , exhibited better selective antiproliferative activities and specificities than taxol (a brand name for paclitaxel). nih.gov

Furthermore, substituted chlorophenyl oxothiazolidine-based benzothiazole (B30560) derivatives have been compared with cisplatin, with one compound showing 96.8% inhibition against the HeLa cell line at an IC₅₀ value of 9.76 µM. nih.gov

Antimicrobial Activity

Benzimidazole and its derivatives are well-documented for their broad-spectrum antimicrobial properties. nih.govmdpi.comresearchgate.net

Antibacterial Properties

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

Several studies have highlighted the efficacy of 2-phenylbenzimidazole derivatives against Gram-positive bacteria, including methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.govacu.edu.in Benzimidazoles are considered a promising class of compounds to combat MRSA. acu.edu.in

Research has shown that certain bisbenzimidazole derivatives display minimum inhibitory concentration (MIC) values of 1–8 µg/mL against two MRSA strains. acu.edu.in The antibacterial activity of benzimidazolyl sulfonamides against MRSA is favored by the presence of electron-withdrawing groups on the benzimidazole moiety. acu.edu.in

In a study of pyrrolo[1,2-a] rsc.orgresearchgate.netbenzodiazepine derivatives, which can contain a chlorophenyl group, strong antibacterial activity was observed against Gram-positive bacteria like Staphylococcus aureus and S. epidermidis. nih.gov One derivative, SM-5, showed an MIC value of 7.81 µg/ml against Staphylococcus strains. nih.gov

The following table summarizes the antibacterial activity of selected benzimidazole derivatives against Gram-positive bacteria.

| Compound/Derivative Class | Bacterium | Activity (MIC) | Reference |

| Bisbenzimidazoles | MRSA | 1–8 µg/mL | acu.edu.in |

| Pyrrolo[1,2-a] rsc.orgresearchgate.netbenzodiazepines (SM-5) | Staphylococcus strains | 7.81 µg/ml | nih.gov |

The development of new antibacterial agents targeting Gram-negative bacteria is a global health priority. nih.gov Derivatives of this compound have shown promise in this area.

Studies have demonstrated that some benzimidazole derivatives exhibit higher activity against Gram-negative bacteria than Gram-positive bacteria. researchgate.net In one study, thirty-one benzimidazole derivatives were tested against an Escherichia coli mutant strain, with one compound showing a potent MIC value of 2 μg/ml. nih.gov However, its activity was reduced against wild-type strains with intact efflux systems. nih.gov

The presence of an electron-withdrawing "Cl" group on the aromatic ring has been found to increase antimicrobial activity against Pseudomonas aeruginosa. nih.gov Some benzimidazole-pyrazole compounds have shown good antibacterial activity against E. coli and P. aeruginosa with MIC values of 50 μg/mL. nih.gov

The table below presents data on the antibacterial activity of specific benzimidazole derivatives against Gram-negative bacteria.

| Compound/Derivative Class | Bacterium | Activity (MIC) | Reference |

| Benzimidazole derivative 6c | E. coli (TolC mutant) | 2 μg/ml | nih.gov |

| Benzimidazole-pyrazole compound 10 | E. coli | 50 μg/mL | nih.gov |

| Benzimidazole-pyrazole compound 10 | P. aeruginosa | 50 μg/mL | nih.gov |

Antifungal Properties

Derivatives of this compound have demonstrated notable antifungal activity against a range of fungal pathogens. The effectiveness of these compounds is often linked to their ability to inhibit crucial fungal enzymes or disrupt cell membrane integrity. acs.org For instance, certain benzimidazole-1,2,4-triazole derivatives have shown significant potential as antifungal agents by targeting the 14α-demethylase enzyme, which is vital for ergosterol (B1671047) biosynthesis in fungi. acs.org

Studies have revealed that specific substitutions on the benzimidazole and associated rings can dramatically influence antifungal potency. For example, a series of N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine derivatives were synthesized and tested against various fungi, including Aspergillus niger and Aspergillus fumigatus. nih.gov Within this series, compound 5i , which features a trifluoromethylphenyl group, exhibited potent activity against A. fumigatus, comparable to the standard drug Ketoconazole. nih.gov This highlights the positive impact of electron-withdrawing groups on antifungal efficacy. nih.gov

Another study focused on 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives and found that a compound with a p-fluorobenzyl substituent at the 1-position showed strong inhibition of lipid peroxidation, a property that correlated with its antimicrobial activity against Candida albicans. nih.gov Furthermore, research on benzimidazole-1,2,4-triazole hybrids indicated that derivatives with chloro or fluoro substitutions at the C-5 position of the benzimidazole ring displayed significantly increased antifungal activity. nih.gov Specifically, compounds 6b , 6i , and 6j from this series were highly effective against C. glabrata, with MIC values superior to both voriconazole (B182144) and fluconazole. nih.gov

The antifungal activity of four specific benzimidazole compounds was evaluated against eleven different fungi, demonstrating their broad-spectrum potential. researchgate.net The introduction of a cyano group, an electron-withdrawing substituent, at the C-5 position of the benzimidazole ring has also been shown to be a successful strategy for enhancing antifungal properties. acs.org

Table 1: Antifungal Activity of Selected this compound Derivatives

| Compound ID | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 5i | Aspergillus fumigatus | Comparable to Ketoconazole (MIC: 7.81 μg/mL) | nih.gov |

| 6b | Candida glabrata | MIC: 0.97 μg/mL | nih.gov |

| 6i | Candida glabrata | MIC: 0.97 μg/mL | nih.gov |

| 6j | Candida glabrata | MIC: 0.97 μg/mL | nih.gov |

| Compound 33 | Candida albicans | Strong inhibition of lipid peroxidation | nih.gov |

Antiviral Effects

The antiviral potential of 2-phenylbenzimidazole derivatives has been a significant area of research. researchgate.net These compounds have shown efficacy against a variety of RNA and DNA viruses. researchgate.net A comprehensive study involving seventy-six 2-phenylbenzimidazole derivatives revealed that many of these compounds exhibited high activity (EC50 = 0.1-10µM) against at least one virus. researchgate.net

The most frequently affected viruses in this study were Coxsackie B2 virus (CVB-2), Bovine Viral Diarrhea Virus (BVDV), and Herpes Simplex Virus type 1 (HSV-1). researchgate.net Notably, some compounds demonstrated outstanding and selective activity. For example, one derivative was highly effective against Vaccinia Virus (VV) with an EC50 of 0.1µM, while three others showed potent activity against BVDV with EC50 values of 1.5, 0.8, and 1.0µM, respectively. researchgate.net The mechanism of action for the anti-BVDV compounds was found to be the inhibition of the NS5B RNA-dependent RNA polymerase (RdRp). researchgate.net This enzyme is also present in the Hepatitis C virus (HCV), suggesting these benzimidazole derivatives could be promising leads for developing antiviral agents against these and other related viruses. researchgate.net

Furthermore, the general class of benzimidazoles, including well-known anthelmintics like mebendazole, has demonstrated antiviral effects against a range of viruses such as HSV-1 and CVB-2. researchgate.net The integration of benzimidazole with other heterocyclic scaffolds, like the 1,2,4-triazole (B32235) ring, has also been explored to create hybrid molecules with improved biological properties, including antiviral activity. nih.gov

Anthelmintic Activity

Benzimidazole derivatives are well-established as a versatile class of anthelmintic agents, effective against a wide array of gastrointestinal nematodes. youtube.comdrugbank.com Their primary mechanism of action involves the inhibition of microtubule polymerization by binding to β-tubulin, which disrupts cell division in the parasites. youtube.com

A study evaluating the anthelmintic activity of eleven benzimidazole derivatives against Toxocara canis larvae and Hymenolepis nana adults demonstrated significant efficacy. nih.gov In the in vivo tests against H. nana, several compounds (A7-A11) showed a remarkable ability to clear adult cestodes, with removal rates ranging from 88-97%, surpassing the efficacy of the standard drug albendazole (B1665689) (83%). nih.gov One compound, A6, was found to be more active than albendazole in in vitro tests against T. canis larvae. nih.gov

Structure-Activity Relationships (SAR) in Antimicrobial Activity

The antimicrobial potency of this compound and its derivatives is intricately linked to their chemical structure. rjptonline.org Structure-Activity Relationship (SAR) studies have provided valuable insights into how different substituents on the benzimidazole and phenyl rings influence their biological activity. nih.govresearchgate.net

The presence and position of halogen atoms on the phenyl ring significantly modulate the antimicrobial properties of benzimidazole derivatives. The chlorine atom at the 4-position of the phenyl ring is a key feature of many active compounds. Studies have consistently shown that electron-withdrawing groups, such as halogens, on the aromatic ring tend to enhance antimicrobial activity. nih.gov

For instance, research on 1,3,4-thiadiazole (B1197879) sulfonamides derived from 4-chlorobenzoic acid revealed that compounds with a 4-methylphenyl or 3-chlorophenyl group exhibited significant anti-tobacco mosaic virus activity. mdpi.com This was in contrast to the derivative with an unsubstituted phenyl ring, which showed much lower activity. mdpi.com This highlights the positive contribution of the chloro substituent.

Furthermore, in a series of 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles, several compounds demonstrated very good antibacterial and antifungal activities. nih.gov The presence of multiple halogen substituents on the phenyl ring appears to be a favorable feature for potent antimicrobial action. The introduction of halogens can increase the hydrophobicity of the molecules, which may lead to enhanced interactions with microbial cell membranes. nih.gov

Alkylation at the nitrogen atoms of the benzimidazole ring is a common strategy to modify the physicochemical properties and biological activity of these compounds. acs.org N-alkylation can influence factors such as lipophilicity, which in turn affects the ability of the compound to penetrate microbial cell membranes. acs.org

A study on N-alkylated 2-benzylthiomethyl-1H-benzimidazole derivatives showed that several of these compounds were potent against both Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). gsconlinepress.com Specifically, derivatives with phenyl, methyl, or CH2OH groups as N-alkyl substituents, combined with a chloro or trifluoromethyl group on the benzylthiol moiety, exhibited bactericidal effects. gsconlinepress.com

Another study synthesized a series of novel N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine derivatives. nih.gov The results indicated that the biological properties of the benzimidazole system are strongly influenced by substitutions at the N-1 position. acs.org

Substitutions on the benzimidazole ring itself, particularly at the C-5 and C-6 positions, have a profound impact on the antimicrobial activity of the resulting derivatives. nih.gov Research has shown that the introduction of specific functional groups at these positions can significantly enhance potency.

For example, a study on benzimidazole-1,2,4-triazole derivatives found that chloro or fluoro substitution at the C-5 position of the benzimidazole ring is essential for high antifungal activity. nih.gov This was supported by another study which suggested that an amino group at the 5th position of the benzimidazole ring increased the antimicrobial activity of the synthesized compounds. rjptonline.org

In contrast, another study reported that the presence of electron-withdrawing groups on the benzimidazole ring generally leads to better antibacterial activity, while electron-donating groups are more favorable for antifungal activity. researchgate.net This highlights the nuanced and sometimes target-specific effects of different substituents. The introduction of an electron-withdrawing cyano group at the C-5 position has also been shown to be a viable strategy for increasing antifungal efficacy. acs.org

Antioxidant Properties

The antioxidant capacity of benzimidazole derivatives is a significant area of research, as oxidative stress is implicated in numerous diseases. nih.gov The core benzimidazole structure contributes to this potential, which can be significantly modulated by various substitutions. researchgate.net

The antioxidant potential of this compound derivatives has been substantiated through various in vitro assays. Studies have shown that the presence of a 4-chlorophenyl ring at the second position of the benzimidazole core can be more effective in antioxidant assays compared to an unsubstituted phenyl ring. nih.gov

A series of novel 2-[this compound-1-yl]-N-(2-arylmethyleneamino) acetamide (B32628) and 2-[this compound-1-yl]-N-(4-oxo-2-aryl-thiazolidine-3-yl)acetamide derivatives were evaluated for their antioxidant properties. nih.gov Their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, inhibit NADPH-dependent lipid peroxidation (LP) in rat liver microsomes, and affect microsomal ethoxyresorufin O-deethylase (EROD) activities were determined. nih.gov The compounds demonstrated significant effects in these tests. nih.gov

In studies measuring lipid peroxidation by quantifying 2-thiobarbituric acid reactive substances (TBARS), derivatives of this compound have shown notable inhibitory activity. nih.govnih.gov For instance, certain 2-[this compound-1-yl]-N-(2-arylmethylene amino)] acetamides were found to inhibit lipid peroxidation (LPO) levels effectively. nih.gov Similarly, other benzimidazole derivatives, such as one with a p-fluorobenzyl substituent, exhibited strong inhibition of lipid peroxidation, highlighting the influence of substituents on antioxidant efficacy. nih.gov Another derivative, 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, showed significant antioxidant activity with an IC₅₀ value of 16.73 µg/ml. nih.gov

Regarding EROD activity, the effects of these compounds were generally mild. Most derivatives displayed only slight inhibitory activity on EROD, indicating a more pronounced effect on lipid peroxidation. nih.gov

| Derivative Type | Assay | Activity/Finding | Reference |

| 2-[this compound-1-yl]-N-(2-arylmethyleneamino) acetamides & 2-[this compound-1-yl]-N-(4-oxo-2-aryl-thiazolidine-3-yl)acetamides | DPPH, LP, EROD | Showed significant free radical scavenging and antioxidant effects. | nih.gov |

| 2-[this compound-1-yl]-N-(2-arylmethylene amino)] acetamides | Lipid Peroxidation (LPO) | Benzimidazoles with a 4-chloro phenyl ring were more effective than those with nonsubstituted phenyl rings. | nih.gov |

| 2-[this compound-1-yl]-N-(2-arylmethylene amino)] acetamides | EROD Activity | Displayed only slight inhibitory activities (2-20%). | nih.gov |

| 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole | DPPH Scavenging | Showed significant antioxidant activity (IC₅₀ = 16.73 µg/ml). | nih.gov |

| Benzimidazole hydrazone derivatives | DPPH, FRAP, ORAC | Antioxidant activity is highly dependent on the position and number of hydroxy groups on the arylidene moiety. | unica.it |

Anti-inflammatory Activity

Benzimidazole derivatives are recognized for their anti-inflammatory potential, often acting on targets similar to non-steroidal anti-inflammatory drugs (NSAIDs), such as cyclooxygenase (COX) enzymes. nih.govnih.govnih.gov

A series of 2-substituted benzimidazole derivatives were synthesized and evaluated for their anti-inflammatory effects through both in vitro and in vivo models. nih.govnih.gov In vitro, several of these compounds demonstrated IC₅₀ values lower than the standard drug ibuprofen (B1674241) in a Luminol-enhanced chemiluminescence assay. nih.govnih.gov The anti-inflammatory potential was further validated in an in vivo carrageenan-induced mice paw edema model, where the compounds exhibited an effect comparable to diclofenac (B195802) sodium. nih.govnih.gov Specifically, a derivative identified as 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole showed a significant anti-inflammatory effect at a dose of 100 mg/kg. nih.gov

Another study investigated 1-dialkylaminomethyl-2-(p-substituted phenyl)-5-substituted benzimidazole derivatives. nih.gov Among these, 1-(diethylaminomethyl)-2-(p-chlorophenyl)-5-nitro benzimidazole hydrochloride was screened for its anti-inflammatory activity using the carrageenan-induced hind paw edema test. nih.gov While this specific compound was highly active as an analgesic, it was found to be almost inactive in this particular inflammation model compared to indomethacin. nih.gov This highlights that structural modifications can fine-tune the pharmacological profile, separating analgesic from anti-inflammatory effects within the same chemical class.

| Derivative/Compound | Model/Assay | Finding | Reference |

| 2-substituted benzimidazole derivatives | Carrageenan-induced mice paw edema (in vivo) | Showed an anti-inflammatory effect comparable to diclofenac sodium. | nih.govnih.gov |

| 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole | Carrageenan-induced inflammation (in vivo) | Displayed significant anti-inflammatory effects from the first hour onward at a 100 mg/kg dose. | nih.gov |

| 1-(diethylaminomethyl)-2-(p-chlorophenyl)-5-nitro benzimidazole hydrochloride | Carrageenan-induced hind paw edema (in vivo) | Found to be almost inactive against this model of inflammation when compared to indomethacin. | nih.gov |

Antiprotozoal Activity

The benzimidazole scaffold is a key component in several clinically used antiprotozoal agents. unica.it Research into new derivatives continues to explore this potential. While direct studies on this compound are limited in this specific context, related compounds have shown promising activity. For example, a series of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives were analyzed for their antiprotozoal effects and were identified as new selective giardicidal and trichomonicidal compounds. nih.gov This suggests that the broader class of 2-substituted benzimidazoles, including those with a chlorophenyl group, represents a promising area for the development of new antiprotozoal drugs.

Other Potential Biological Activities

Benzimidazole derivatives are well-established as potent antihypertensive agents, with several commercial drugs, such as Telmisartan and Candesartan, featuring this core structure. nih.govntnu.no Their primary mechanism of action is often the blockade of angiotensin II at its AT1 receptor site, which prevents the vasoconstrictive effects of angiotensin II and helps to lower blood pressure. nih.govtaylorfrancis.com

The development of novel benzimidazole-based Angiotensin II Receptor Blockers (ARBs) is an active field of research. nih.govneliti.com A study on a novel fluorophenyl benzimidazole (FPD) derivative demonstrated potent antihypertensive activity in spontaneously hypertensive rat (SHR) models. nih.gov Oral administration of this compound significantly decreased systolic, diastolic, and mean arterial pressure, confirming the potential of new 2-arylbenzimidazole derivatives in managing hypertension. nih.gov The research underscores the importance of the benzimidazole pharmacophore in designing effective ARBs. nih.govtaylorfrancis.com

The analgesic properties of benzimidazole derivatives have also been reported. nih.govunica.it A study focused on 1-dialkylaminomethyl-2-(p-substituted phenyl)-5-substituted benzimidazoles revealed significant analgesic activity in the modified Koster test. nih.gov Notably, the compound 1-(diethylaminomethyl)-2-(p-chlorophenyl)-5-nitro benzimidazole hydrochloride demonstrated higher analgesic activity than both acetylsalicylic acid (ASA) and indomethacin. nih.gov

However, the analgesic effect is structure-dependent. In a different series of compounds, specifically 2,3,4,5-tetrahydro nih.govnih.govdiazepino[1,2-a]benzimidazole derivatives, a chlorobenzyl derivative did not exhibit a pronounced analgesic effect in tail-flick or hot plate tests. mdpi.com This indicates that while the benzimidazole core is conducive to analgesic activity, the specific scaffold and substitutions are critical in determining the potency.

Anticonvulsant Activity

The search for novel antiepileptic drugs with improved efficacy and fewer side effects is a critical area of research. Derivatives of this compound have been investigated for their potential to control seizures.

A series of novel 2-[this compound-1-yl]-N-(2-arylmethyleneamino) acetamide and 2-[this compound-1-yl]-N-(4-oxo-2-aryl-thiazolidine-3-yl)acetamide derivatives were synthesized and evaluated for their antioxidant properties, which can be relevant to neuroprotection in epilepsy. nih.gov

In broader studies on benzimidazole derivatives, several compounds have shown significant anticonvulsant effects in established models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. For instance, a series of 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides were designed and synthesized, with compounds 4e, 4f, 4g, 4h, and 4j showing potent anticonvulsant results. nih.gov These findings highlight the potential of the benzimidazole core in developing new anticonvulsant agents. nih.govprimescholars.com The fundamental components often found in effective antiepileptic drugs include a hydrogen bond donor/acceptor, an electron donor group, and a hydrophobic aromatic region, characteristics that can be incorporated into benzimidazole structures. nih.gov

| Derivative Class | Test Model | Key Findings | Reference |

| 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides | MES, scPTZ | Compounds 4e, 4f, 4g, 4h, and 4j exhibited potent anticonvulsant activity. | nih.gov |

| Isatin-based derivatives | MES, PTZ | Methoxylated derivatives (4j, 4k, 4l) showed significant anti-seizure activity in the MES model. | nih.gov |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives | MES, 6 Hz, scPTZ | Compound 6 showed more beneficial ED50 and protective index values than valproic acid. | mdpi.com |

Antidiabetic Activity

The global prevalence of diabetes necessitates the development of new and effective antidiabetic agents. Benzimidazole derivatives have been explored for their potential to manage blood glucose levels.

Research has shown that some benzimidazoles may exert antidiabetic effects through various mechanisms, including the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma (PPARγ), as well as the inhibition of α-amylase and α-glucosidase. nih.gov The activation of AMPK is a key mechanism in antidiabetic treatment, as it increases insulin (B600854) sensitivity and stimulates glycogen (B147801) synthesis. nih.gov

For example, a series of N'-[3-(alkyl/aryl substituted)-4-oxo-1,3-thiazolidin-2-ylidene)-2-(pyrazin-2-yloxy)acetohydrazide derivatives were synthesized and tested for their antidiabetic activity. actapharmsci.com Some of these compounds showed promising results, suggesting that with further modification, they could lead to the development of potent antidiabetic drugs. actapharmsci.com Similarly, a study on novel benzamide (B126) derivatives, specifically compounds 2a, 2g, and 2h, demonstrated significant α-amylase and α-glucosidase inhibitory activities, comparable to the standard drug acarbose. researchgate.net

| Derivative Class | Mechanism of Action | Key Findings | Reference |

| Benzimidazole derivatives (general) | AMPK activation, PPARγ activation, α-amylase and α-glucosidase inhibition | Multitarget antidiabetic potential. | nih.gov |

| N'-[3-(alkyl/aryl substituted)-4-oxo-1,3-thiazolidin-2-ylidene)-2-(pyrazin-2-yloxy)acetohydrazide | Not specified | Compounds I and II showed promising antidiabetic activity. | actapharmsci.com |

| N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamide derivatives | α-amylase and α-glucosidase inhibition | Compounds 2a, 2g, and 2h showed high potency. | researchgate.net |

Anti-HIV Activity

The human immunodeficiency virus (HIV) remains a major global health issue, and the development of new antiretroviral agents is crucial to combat drug resistance. Benzimidazole derivatives have been identified as a promising class of compounds with anti-HIV activity. nih.gov

A study focused on the design and synthesis of novel 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives as inhibitors of HIV-1 reverse transcriptase (RT). nih.gov Several of these compounds displayed significant potency against HIV-1 RT, with compounds 7k and 7m showing IC50 values of 14.18 and 12.26 μM, respectively. nih.gov Further studies on the five most active RT inhibitors from this series revealed that most retained significant anti-HIV-1 potency with a good safety index. nih.gov

Other research has explored 1,2-substituted benzimidazoles that are structurally similar to known HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govcapes.gov.br While these particular derivatives were found to be less potent than the reference compound, the research underscores the potential of the benzimidazole scaffold in the design of new anti-HIV agents. nih.govcapes.gov.br

| Derivative Class | Target | Key Findings | Reference |

| 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives | HIV-1 Reverse Transcriptase | Compounds 7k and 7m showed IC50 values of 14.18 and 12.26 μM. | nih.gov |

| 1,2-substituted benzimidazoles | HIV-1 | Less potent than the reference compound but demonstrated the potential of the scaffold. | nih.govcapes.gov.br |

Computational and Theoretical Studies of 2 4 Chlorophenyl Benzimidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of benzimidazole (B57391) derivatives. These calculations provide a fundamental understanding of the molecule's reactivity and potential for various applications.

Electronic Structure Analysis (HOMO-LUMO energy gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller energy gap generally suggests a higher reactivity and a greater ease of electronic transitions.

DFT calculations have been employed to determine the HOMO-LUMO energy gaps for various benzimidazole derivatives. For instance, a large HOMO-LUMO gap is indicative of high stability. nih.gov Conversely, a small HOMO-LUMO gap suggests that the energy difference between the occupied and unoccupied orbitals is smaller, leading to lower excitation energy and higher polarizability. nih.gov Studies on related conjugated polymers based on benzobisthiadiazole have shown that HOMO-LUMO energy gaps can be tuned, with calculated values ranging from 0.05 to 1.37 eV. nih.gov The calculated HOMO and LUMO energy gaps in benzothiazole (B30560) derivatives confirm that charge transfer occurs within the molecule. ajrconline.org

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Pt(bipy)Cl₄ | - | - | 1.68699 | nih.gov |

| Pt(en)Cl₄ | - | - | 2.05500 | nih.gov |

| Pt(dach)Cl₄ | - | - | 2.11760 | nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.

In a study of 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, the MEP map revealed that the most negative potential regions are concentrated around the nitrogen and chlorine atoms, indicating them as likely sites for electrophilic interaction. Conversely, the hydrogen atoms exhibit the most positive potential, marking them as potential sites for nucleophilic attack. This information is critical for understanding intermolecular interactions and the compound's potential binding behavior.

Charge Distribution Analysis (NLO and NBO analyses)

Non-Linear Optical (NLO) and Natural Bond Orbital (NBO) analyses are computational methods used to understand the intramolecular charge transfer and electronic delocalization within a molecule.

NBO analysis of 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, performed at the DFT/B3LYP/6-31++G(d,p) level, has been used to elucidate intramolecular hybridization and the delocalization of electron density. This analysis highlights the importance of hyperconjugative interactions and electron density transfer from lone pair electrons to antibonding orbitals. For instance, in a related imidazole (B134444) derivative, the interaction energy of n(LPCl 35) → π*(C27-C31) was found to be a significant 954.54 KJ/mol, indicating a substantial stabilization of the molecular structure.

NLO analysis focuses on the nonlinear optical properties of a molecule, which are influenced by its electronic structure. For 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, the calculated electrostatic first hyperpolarizability (βtot) was found to be 39.2501 x 10⁻³¹ esu, with a total dipole moment (µtot) of 0.9834 Debye. Such large values suggest that this class of compounds could be promising materials for NLO applications.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as a small molecule inhibitor, might bind to the active site of a protein.

Prediction of Binding Modes with Biological Targets (e.g., DHFR, EGFR, BRAFV600E)

Molecular docking studies have been instrumental in identifying and optimizing benzimidazole derivatives as inhibitors of various biological targets implicated in diseases like cancer and microbial infections.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of purines and thymidylate, making it an important target for antimicrobial and anticancer drugs. nih.gov Molecular docking studies of 2,6-disubstituted 1H-benzimidazoles have shown that these compounds can bind effectively to the active site of DHFR. nih.gov The docking of novel benzimidazole derivatives into the DHFR from Staphylococcus aureus has revealed key binding interactions. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a critical role in cell proliferation and is often overexpressed in various cancers. nih.gov Docking studies of benzimidazole derivatives into the ATP binding site of EGFR have revealed binding modes comparable to known inhibitors like Erlotinib (B232). japsonline.com For example, a new class of benzimidazole-based derivatives showed potential as dual EGFR/BRAFV600E inhibitors, with docking studies confirming their binding potential. researchgate.net

BRAFV600E: The BRAF V600E mutation is a common driver of various cancers, particularly melanoma. nih.gov Benzimidazole-based compounds have been investigated as inhibitors of BRAF V600E. nih.gov Molecular docking simulations of certain N'-(substituted benzylidene)-2-(4-chlorophenyl)-1H-benzimidazole-5-carbohydrazide derivatives have demonstrated good binding modes within the active site of BRAF V600E, suggesting their potential as therapeutic agents. researchgate.netnih.gov

| Compound/Derivative | Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Inspected Compounds (Range) | BRAF V600E | -7.8 to -8.7 | researchgate.net |

| Inspected Compounds (Range) | EGFR | -7.9 to -8.5 | researchgate.net |

| Compound 3d | BRAF V600E | -8.5 | researchgate.net |

| Compound 3d | EGFR | -8.1 | researchgate.net |

Elucidation of Ligand-Receptor Interactions (Hydrogen Bonding, Hydrophobic Interactions)

The stability of a ligand-receptor complex is determined by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Molecular docking studies provide detailed insights into these crucial interactions.

For benzimidazole derivatives, hydrogen bonding with key amino acid residues in the active site of the target protein is a common and critical feature for potent inhibition. For example, in the case of DHFR inhibitors, molecular docking has revealed hydrogen bonding interactions with residues such as Phe31, Ile94, and Asp27. nih.gov Similarly, for EGFR inhibitors, hydrogen bonds with backbone residues like Met769 and Cys773 have been observed. bbrc.in

Pharmacokinetic and Toxicological Predictions (in silico ADMET profiling)

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies are crucial in early-stage drug discovery for predicting the pharmacokinetic and toxicological properties of chemical compounds. nih.gov These computational models help to identify candidates with favorable drug-like properties and to flag potential liabilities, thereby reducing the time and cost associated with experimental testing. researchgate.net For benzimidazole derivatives, including 2-(4-chlorophenyl)benzimidazole, various in silico tools like SwissADME, pkCSM, and Lazar are employed to forecast their behavior in the human body. researchgate.netresearchgate.net

Predictions for benzimidazole derivatives often indicate good oral bioavailability. researchgate.net For instance, studies on similar structures show that parameters like the Topological Polar Surface Area (TPSA) and adherence to Lipinski's rule of five suggest good absorption and permeability. researchgate.net The BOILED-Egg model, a common predictive tool, can indicate whether a compound is likely to be absorbed by the gastrointestinal tract and whether it can penetrate the blood-brain barrier (BBB). researchgate.net While many benzimidazoles are predicted to be well-absorbed and capable of crossing the BBB, some may be identified as substrates for P-glycoprotein (P-gp), which could influence their distribution and efflux from cells. researchgate.net

Table 1: Representative In Silico ADMET Predictions for Benzimidazole Derivatives Note: This table is a generalized representation based on studies of various benzimidazole derivatives. Specific values for this compound would require dedicated computational analysis.

| Parameter | Predicted Property | Implication |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Good potential for oral administration. |

| Blood-Brain Barrier (BBB) Permeant | Varies (Often Yes) | Potential for CNS activity or side effects. researchgate.net |

| Distribution | ||

| P-glycoprotein (P-gp) Substrate | Varies (Often Yes) | May be subject to efflux pumps, affecting bioavailability. researchgate.net |

| Metabolism | ||

| CYP450 Enzyme Inhibition | Varies | Potential for drug-drug interactions. researchgate.net |

| Excretion | ||

| Excretion Pathway | Primarily metabolic | Compound is likely processed by the liver before excretion. |

| Toxicity | ||

| Hepatotoxicity | Varies | Potential for liver toxicity needs to be monitored. researchgate.net |

Terahertz Time-Domain Spectroscopy (THz-TDS) and Conformational Fingerprinting

Terahertz time-domain spectroscopy (THz-TDS) has emerged as a powerful analytical technique for characterizing the low-frequency vibrational modes of molecules, which are highly sensitive to subtle changes in molecular conformation and intermolecular interactions. nih.govfrontiersin.org This makes it an excellent tool for creating "conformational fingerprints" of pharmaceutical compounds, including benzimidazole derivatives. nih.govnih.gov The THz region of the electromagnetic spectrum (typically 0.1-3.0 THz) corresponds to the energies of collective vibrational modes, such as torsional, librational, and phonon modes in a crystal lattice. researchgate.netzju.edu.cn

For this compound (4-CPBI), THz-TDS provides a unique spectral signature based on its specific solid-state structure. nih.gov Even minor alterations in the molecular configuration, such as the position of an atom, can lead to significant and measurable differences in the THz absorption spectrum. nih.govnih.gov This sensitivity allows for the unambiguous identification of isomers and analogues, which might be difficult to distinguish using other spectroscopic methods. frontiersin.orgresearchgate.net The experimental spectra are often complemented by theoretical calculations, such as those based on density functional theory (DFT), to validate the results and assign the observed absorption peaks to specific molecular motions. nih.govnih.gov

The THz spectrum of this compound exhibits distinct absorption peaks within the 0.2-2.5 THz range. nih.gov These peaks are a direct result of low-frequency vibrational modes within the molecule and its crystal lattice. Systematic studies, combining experimental THz-TDS measurements with solid-state and isolated-molecule DFT calculations, have been conducted to identify and assign these vibrational modes. nih.govfrontiersin.org

The absorption peaks observed in the experimental spectrum of 4-CPBI have been assigned to specific collective vibrations. These vibrations involve complex motions, including the twisting and rocking of the chlorophenyl and benzimidazole rings relative to each other. nih.govfrontiersin.org The validity of these experimental findings is consistently confirmed by theoretical simulations, which can model the vibrational modes and predict the corresponding absorption frequencies. nih.gov

Table 2: Experimental and Theoretical THz Absorption Peaks for this compound (4-CPBI) Data sourced from a study by Song et al. (2018). frontiersin.org

| Experimental Peak (THz) | Theoretical Peak (THz) | Assignment (Vibrational Mode) |

|---|---|---|